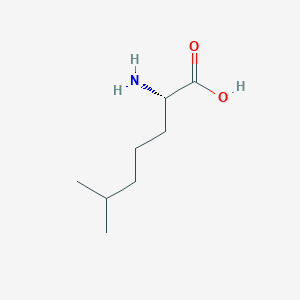

(S)-2-Amino-6-methylheptanoic acid

Description

Significance in Chemical Biology and Medicinal Chemistry

Non-proteinogenic amino acids (NPAAs) are powerful tools in chemical biology and medicinal chemistry, offering a way to fundamentally alter the properties of peptide-based drug candidates. nih.govgoogle.com While peptides made of natural amino acids are promising as therapeutics due to their high selectivity and low toxicity, they often suffer from poor stability in biological systems. nih.govgoogle.com The incorporation of NPAAs can significantly enhance the stability, potency, permeability, and bioavailability of these peptide therapies. google.combiosynth.com

The structural diversity of peptides is greatly expanded by the use of both proteinogenic and non-proteinogenic building blocks. nih.gov NPAAs are not naturally encoded in the human genome but are found as essential components of polypeptide chains in organisms like bacteria, fungi, and plants. nih.gov Their applications are diverse, serving as key building blocks to introduce desired functions into synthetic peptide drugs. nih.gov They are also used as molecular probes to better understand biological systems. np-mrd.org The strategic use of NPAAs allows for the design of peptidomimetics with improved in vivo stability and a more precise match to their biological targets. np-mrd.org

Historical Context of Investigating Unusual Amino Acids

The investigation of unusual amino acids has a rich history, predating the complete understanding of the 22 proteinogenic amino acids. Early studies of meteorites revealed the presence of over 80 different amino acids, many of which were non-proteinogenic. simsonpharma.com This discovery sparked hypotheses about the minimum set of amino acids required for the emergence of life. simsonpharma.com

In biological systems, many NPAAs are derived from metabolic pathways or through the post-translational modification of proteinogenic amino acids. nih.gov For example, hydroxyproline, crucial for the stability of collagen, is synthesized from proline after it has been incorporated into a polypeptide chain. nih.govthegoodscentscompany.com

The field has evolved from discovering naturally occurring NPAAs to the chemical synthesis of "unnatural" amino acids in the laboratory. hmdb.ca These synthetic amino acids can be created through various chemical modifications of their natural counterparts. hmdb.ca The development of synthetic methodologies, such as asymmetric synthesis, has become increasingly important to produce single enantiomers of these chiral amino acids for pharmaceutical applications. researchgate.net An example of a structurally related compound that has seen significant research is (S)-Pregabalin, or (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid, which has analgesic, anticonvulsant, and anxiolytic properties. google.com The synthesis of such complex chiral molecules underscores the advancements in synthetic organic chemistry. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIAKZNFLPDPT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733573 | |

| Record name | (2S)-2-Amino-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-99-8 | |

| Record name | (2S)-2-Amino-6-methylheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for S 2 Amino 6 Methylheptanoic Acid and Its Derivatives

Chemical Synthesis Approaches for (S)-2-Amino-6-methylheptanoic Acid

Chemical synthesis provides a versatile toolbox for the construction of this compound, ranging from asymmetric methods that directly yield the desired enantiomer to the separation of racemic mixtures.

Asymmetric synthesis aims to directly produce a single enantiomer, thereby avoiding the loss of 50% of the material inherent in resolving racemic mixtures. libretexts.org A prominent strategy involves the use of chiral auxiliaries. researchgate.netyoutube.com

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a non-chiral substrate, directing the stereochemical outcome of a subsequent reaction. youtube.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. youtube.com For the synthesis of α-amino acids, a common approach is the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, pseudoephedrine can be used as a chiral auxiliary to synthesize enantiomerically enriched carboxylic acids and other compounds. harvard.edu While a specific application to this compound is not detailed in the provided results, the general methodology is as follows:

The achiral substrate, such as a glycine derivative, is coupled to a chiral auxiliary.

The resulting intermediate is then alkylated. The steric hindrance and electronic properties of the chiral auxiliary direct the incoming alkyl group to a specific face of the molecule, leading to the formation of one diastereomer in excess.

Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched target amino acid. youtube.com

The choice of chiral auxiliary is critical, and a variety have been developed, many derived from inexpensive natural sources like camphor (B46023) or amino alcohols. researchgate.net For example, (1S,2S)-2-methylamino-1,2-diphenylethanol (pseudoephenamine) has been shown to be a highly effective chiral auxiliary in asymmetric alkylation reactions, often providing high diastereoselectivity. harvard.edu

Table 1: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Auxiliaries (Oxazolidinones) | Asymmetric aldol (B89426) reactions, alkylations, and acylations. | High diastereoselectivity, predictable stereochemistry. |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to produce enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. harvard.edu | Can be used for industrial scale synthesis; pseudoephenamine is not subject to the same regulations as pseudoephedrine. harvard.edu |

| Camphorsultam (Oppolzer's Sultam) | Asymmetric Diels-Alder reactions, aldol additions, and alkylations. | Highly crystalline derivatives, excellent stereocontrol. |

When a direct asymmetric synthesis is not feasible or desired, an alternative is to synthesize the racemic mixture of 2-amino-6-methylheptanoic acid and then separate the enantiomers. This separation process is known as chiral resolution. libretexts.org

The most common method for resolving a racemic mixture of an amino acid is through the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic amino acid (which is amphoteric but can act as an acid) with an enantiomerically pure chiral base. libretexts.org The resulting products are a pair of diastereomeric salts ((S)-acid·(S)-base and (R)-acid·(S)-base), which, unlike enantiomers, have different physical properties such as solubility. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org

The steps for chiral resolution of racemic 2-amino-6-methylheptanoic acid would be:

Reaction of the racemic amino acid with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine, brucine, or quinine) in a suitable solvent. libretexts.orglibretexts.org

The diastereomeric salts will have different solubilities. One salt will preferentially crystallize out of the solution.

The crystallized salt is separated by filtration.

The pure enantiomer of the amino acid is then recovered by treating the separated diastereomeric salt with an acid to neutralize the chiral base. libretexts.org

Conversely, if one were resolving a racemic base, a chiral acid like (+)-tartaric acid or (-)-mandelic acid would be used. libretexts.org The success of this technique depends on finding a suitable chiral resolving agent and crystallization solvent that provide a significant difference in the solubility of the diastereomeric salts. nih.gov

The incorporation of this compound into larger, more complex molecules, such as peptides, requires the use of protecting groups for its amine and carboxylic acid functionalities. These protected derivatives are key intermediates in multistep synthetic pathways. For example, in the context of peptide synthesis, the amino group is often protected with a group like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), while the carboxylic acid might be protected as an ester.

This compound, also referred to as homohomoleucine (hhLeu), is a non-proteinogenic amino acid found in some natural products. A notable example is the antibiotic Longicatenamycin A. nih.gov The total synthesis of Longicatenamycin A necessitated the de novo synthesis of its constituent non-proteinogenic amino acids, including this compound. nih.gov

In the reported total synthesis, the protected hexapeptide fragment H-D-ClTrp-Glu-hhLeu-D-Val-D-(Cbz)Orn-OH was assembled, which contained the this compound residue. This fragment was then coupled with another key building block, (2S,3R)-β-hydroxyglutamic acid (HyGlu), to eventually form the final cyclic peptide structure of Longicatenamycin A. nih.gov This work not only confirmed the structure of the natural product but also enabled the synthesis of new analogues for structure-activity relationship studies. nih.gov

Enzymatic and Chemoenzymatic Synthesis of Non-Canonical Amino Acids Relevant to this compound

Enzymatic and chemoenzymatic methods offer powerful alternatives to traditional chemical synthesis, often providing high stereoselectivity under mild reaction conditions. nih.gov

Biocatalysis leverages enzymes to perform highly specific chemical transformations. For the synthesis of chiral amino acids, several classes of enzymes are particularly useful. While specific enzymatic routes for this compound are not detailed in the provided search results, general strategies for analogous compounds are well-established.

One major approach is the asymmetric reductive amination of a corresponding α-keto acid. An amino acid dehydrogenase can catalyze the conversion of an α-keto acid to a chiral amino acid with high enantioselectivity. Another powerful method is the use of transaminases (aminotransferases), which transfer an amino group from a donor molecule (like L-alanine or L-aspartate) to a prochiral keto acid, thereby establishing the chiral center at the α-carbon.

Chemoenzymatic strategies combine chemical and enzymatic steps to create efficient synthetic routes. For example, an enzyme could be used for the key stereoselective step, while chemical reactions are used for the synthesis of the starting material or for further transformations of the product. nih.gov Recent advances have even combined enzymatic catalysis with photoredox catalysis to enable novel transformations for the synthesis of non-canonical amino acids. achemblock.com These biocatalytic approaches hold significant promise for the efficient and environmentally friendly production of a wide range of non-canonical amino acids, including analogues of this compound.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | hhLeu |

| Longicatenamycin A | |

| (2S,3R)-β-hydroxyglutamic acid | HyGlu |

| Fluorenylmethyloxycarbonyl | Fmoc |

| tert-Butoxycarbonyl | Boc |

| (R)-1-Phenylethylamine | |

| (+)-Tartaric acid | |

| (-)-Mandelic acid | |

| Pseudoephedrine | |

| (1S,2S)-2-methylamino-1,2-diphenylethanol | Pseudoephenamine |

| Evans' Auxiliaries |

One-Pot Chemoenzymatic Cascades for Non-Canonical Amino Acid Production

Recent advancements have focused on the synergistic use of chemical and enzymatic transformations in a single reaction vessel. oup.comnih.gov A common strategy involves the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, such as transaminases, in combination with chemical reactions. nih.gov For instance, a 2,n-diketoacid can be converted into an α-amino acid using a transaminase with a suitable amine donor. nih.gov Subsequent in-situ chemical reduction of the resulting imine can lead to the formation of cyclic non-canonical amino acids. nih.gov

In the context of synthesizing this compound, a hypothetical one-pot chemoenzymatic cascade could be designed. This process might start with a suitable precursor, such as 6-methyl-2-oxoheptanoic acid. A stereoselective transaminase would then catalyze the conversion of the keto acid to the corresponding amino acid. The choice of the amine donor is crucial for the efficiency of the reaction.

A potential chemoenzymatic cascade for this compound could involve the following steps:

Enzymatic Transamination: A transaminase enzyme converts 6-methyl-2-oxoheptanoic acid to an intermediate imino acid using an amino donor like L-leucine.

In-situ Reduction: A chemical reducing agent present in the same pot reduces the imino acid to the final product, this compound.

The table below illustrates a potential screening of transaminases for this transformation.

| Transaminase Source | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

| Methanothermobacter thermautotrophicus (MtIlvE) | L-Leucine | High | >95 |

| Vibrio fluvialis | L-Alanine | Moderate | >90 |

| Chromobacterium violaceum | Isopropylamine | Low | >99 |

This table is a hypothetical representation based on known transaminase activities on similar substrates.

Another innovative approach involves the merger of photoredox catalysis with PLP biocatalysis. In this method, a PLP-dependent enzyme generates an electrophilic aminoacrylate intermediate from a serine-derived substrate. nih.gov Concurrently, a photoredox catalyst activates a substrate that adds to the intermediate, forming a new carbon-carbon bond and ultimately the desired non-canonical amino acid. nih.gov

Scalability Considerations in the Synthesis of this compound

The table below outlines key parameters and potential solutions for scaling up the synthesis of this compound.

| Parameter | Challenge | Potential Solution |

| Enzyme Cost & Stability | High cost of purified enzymes; limited stability under process conditions. | Whole-cell biocatalysis; enzyme immobilization; protein engineering for enhanced stability. |

| Reaction Kinetics | Slow reaction rates can lead to long batch times and low productivity. | Process optimization (pH, temperature, substrate concentration); use of engineered enzymes with higher activity. |

| Downstream Processing | Separation of the product from the biocatalyst, unreacted substrates, and byproducts. | Membrane filtration for enzyme removal; crystallization or chromatography for product purification. |

| Cofactor Regeneration | Stoichiometric use of expensive cofactors is not economically viable. | In-situ enzymatic cofactor regeneration systems (e.g., using formate (B1220265) dehydrogenase or glucose dehydrogenase). |

The industrial production of N-methylated amino acids, for example, has been successfully established using engineered Corynebacterium glutamicum. nih.gov This demonstrates the potential of using metabolically engineered microorganisms for the large-scale synthesis of non-canonical amino acids. A similar whole-cell biocatalysis approach could be developed for this compound, where the necessary enzymes are overexpressed in a microbial host, creating a "cellular factory" for the desired product.

Advanced Analytical Techniques for S 2 Amino 6 Methylheptanoic Acid

Chromatographic Separations for (S)-2-Amino-6-methylheptanoic Acid and its Stereoisomers

Chromatographic methods are central to the separation and analysis of this compound and its mirror image, or enantiomer. These techniques exploit the differential interactions of the isomers with a stationary phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating enantiomers. nih.gov The use of Chiral Stationary Phases (CSPs) is a direct method for resolving stereoisomers. nih.gov These stationary phases are themselves chiral and interact differently with the (S) and (R) enantiomers of 2-Amino-6-methylheptanoic acid, leading to different retention times and thus, separation.

Several types of CSPs are effective for amino acid separations, including:

Pirkle-type phases: These are based on the principle of forming transient diastereomeric complexes between the analyte and the CSP through hydrogen bonding, π-π interactions, and steric hindrance. hplc.eu Pirkle CSPs are covalently bonded to a silica (B1680970) support, which enhances their durability. hplc.eu An advantage of these columns is the ability to invert the elution order by using a CSP with the opposite absolute configuration, which is beneficial for purity determination and preparative separations. hplc.eu

Macrocyclic glycopeptide phases: Teicoplanin-based CSPs, for instance, have demonstrated broad enantioselectivity for various amino acids. nih.govnih.gov They can often achieve separation using simple hydro-organic mobile phases without the need for additives. nih.gov

Ligand-exchange chromatography phases: Davankov-type phases are particularly useful for underivatized amino acids. hplc.eu These CSPs operate by forming diastereomeric metal complexes (often with copper) with the amino acid enantiomers, leading to their separation. hplc.eu

The choice of mobile phase is also crucial and often consists of mixtures of organic solvents like methanol (B129727) or acetonitrile (B52724) with aqueous buffers. nih.govhplc.eu

Table 1: Examples of Chiral Stationary Phases for Amino Acid Separation

| CSP Type | Principle of Separation | Typical Mobile Phase | Reference |

| Pirkle-type (e.g., Phenylglycine) | π-acceptor/π-donor interactions, hydrogen bonding, steric interactions. hplc.eu | Normal or reversed-phase solvents. hplc.eu | hplc.eu |

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Inclusion complexation, hydrogen bonding, ionic interactions. nih.gov | Hydro-organic mixtures (e.g., water/ethanol). nih.gov | nih.govnih.gov |

| Ligand-Exchange (e.g., Davankov phase) | Formation of transient diastereomeric metal complexes. hplc.eu | Aqueous methanol with copper(II) acetate (B1210297). hplc.eu | hplc.eu |

Gas Chromatography (GC) for Enantiomeric Analysis

Gas Chromatography (GC) is another powerful technique for the enantiomeric analysis of volatile compounds. For amino acids like 2-Amino-6-methylheptanoic acid, derivatization is necessary to convert them into volatile esters. nih.gov A common approach involves a two-step conversion to N-trifluoroacetyl-O-alkyl esters. nih.gov

The separation is then achieved on a chiral capillary column, such as one coated with Chirasil-Val, a chiral stationary phase. researchgate.netnih.gov This phase, a polysiloxane functionalized with L-valine-tert-butylamide, allows for the separation of the derivatized amino acid enantiomers. nih.gov The use of fluoroalkyl chloroformates as derivatizing agents has also been shown to produce volatile derivatives suitable for GC analysis on chiral columns. nih.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.govcopernicus.org This technique couples two columns with different separation mechanisms in series. nih.gov The entire effluent from the first column is systematically transferred to the second, much shorter column for a rapid, secondary separation. nih.gov

This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the resolution of components that would co-elute in a one-dimensional GC analysis. copernicus.org In the context of amino acid analysis, a common setup would involve an enantioselective column in the first dimension and a non-chiral column (e.g., with a polyethylene (B3416737) glycol stationary phase) in the second dimension. researchgate.net This approach is particularly valuable for the precise determination of enantiomeric excess in complex biological or environmental samples. nih.govnih.gov

Derivatization Strategies for Enhanced Detection and Chiral Resolution of this compound

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. actascientific.com For amino acids, it is often employed to improve volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC. nih.govspringernature.com It can also be used to create diastereomers from enantiomers, facilitating their separation on a non-chiral stationary phase. uzh.ch

Pre-Column Derivatization Techniques with Chiral Reagents

Pre-column derivatization involves reacting the analyte with a reagent before it is introduced into the chromatographic system. springernature.com When a chiral derivatizing agent is used, it reacts with the enantiomers of 2-Amino-6-methylheptanoic acid to form diastereomers, which can then be separated on a standard achiral column.

Several chiral derivatizing agents are commonly used for amino acid analysis:

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used reagent that reacts with the primary amine group of amino acids to form stable diastereomeric derivatives. uzh.chnih.govresearchgate.net These derivatives can be separated by reversed-phase HPLC and detected by UV absorbance at around 340 nm. uzh.ch While generally providing high enantioselectivity, its sensitivity may be lower compared to other reagents. nih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This reagent also reacts with the amino group to form diastereomeric thiourea (B124793) derivatives. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent has been shown to be particularly effective for the separation of certain amino acid stereoisomers. nih.gov

o-phthalaldehyde (B127526) (OPA) with a chiral thiol (e.g., N-isobutyryl-L-cysteine, IBLC): OPA reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.gov When a chiral thiol like IBLC is used, diastereomeric derivatives are formed, allowing for chiral separation and sensitive fluorescence detection. nih.gov

Table 2: Common Pre-Column Chiral Derivatizing Agents for Amino Acids

| Reagent | Abbreviation | Functional Group Targeted | Detection Method | Reference |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent (FDAA) | Primary Amine | UV-Vis | nih.govresearchgate.net |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Primary Amine | UV-Vis | nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Primary Amine | UV-Vis | nih.gov |

| o-phthalaldehyde / N-isobutyryl-L-cysteine | OPA-IBLC | Primary Amine | Fluorescence | nih.gov |

Post-Column Derivatization Methods

In post-column derivatization, the separation of the analytes occurs first, followed by the introduction of a derivatizing reagent before the detector. actascientific.comactascientific.com This approach is advantageous as it avoids potential interference of the derivatization reagent with the chromatographic separation and prevents the degradation of the column by the reagent. researchgate.net

For amino acid analysis, reagents like ninhydrin (B49086) or o-phthalaldehyde (OPA) are commonly used. actascientific.comresearchgate.net After separation on an ion-exchange or reversed-phase column, the reagent is mixed with the column effluent in a reaction coil. researchgate.net The resulting derivatives are then detected by absorbance (for ninhydrin) or fluorescence (for OPA). actascientific.comjasco-global.com While effective for quantification, this method does not inherently provide chiral resolution unless a chiral column is used for the initial separation.

Spectroscopic Characterization (Excluding Basic Properties) for Structural Confirmation and Purity Assessment

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the definitive structural elucidation of this compound and for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in its unique chemical environment. Predicted ¹³C NMR data provides expected chemical shifts that can be compared against experimental results for structural verification. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in H₂O, 50 MHz)

| Atom No. | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 177.53 |

| C2 | 54.43 |

| C3 | 33.39 |

| C4 | 24.32 |

| C5 | 38.38 |

| C6 | 27.67 |

| C7 | 22.25 |

| C1' (Methyl on C2) | Not specified in source |

Data sourced from NP-MRD (NP0201749). np-mrd.org Note: The IUPAC numbering may differ from the source's atom numbering. The table reflects the predicted shifts for the core carbon chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. thermofisher.com The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the O-H stretch of the carboxylic acid, the N-H stretch of the amine group, the C=O stretch of the carbonyl group, and various C-H stretches of the alkyl backbone.

Crucially, FTIR can also be used for purity assessment, specifically in distinguishing between a pure enantiomer and a racemic mixture. thermofisher.com While FTIR cannot differentiate between the (S) and (R) enantiomers in solution or gas phase because they have identical vibrational modes, it can distinguish between the pure enantiomer and the racemate in the solid state. This is due to differences in crystal lattice symmetry, intermolecular hydrogen bonding, and geometric parameters between the enantiopure crystal and the racemic crystal. These differences in the crystal packing result in distinct shifts and splitting patterns in the FTIR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹). thermofisher.com This makes FTIR a valuable tool for confirming the enantiomeric purity of the final solid product.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (broad) | 2500 - 3300 |

| Amine | N-H stretch | 3300 - 3500 |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Amine | N-H bend | 1550 - 1650 |

| Alkyl Groups | C-H stretch | 2850 - 2960 |

| Carboxylic Acid | C-O stretch | 1210 - 1320 |

Expected ranges are based on general spectroscopic principles.

Biological Relevance and Metabolic Considerations of S 2 Amino 6 Methylheptanoic Acid Analogues

Occurrence of (S)-2-Amino-6-methylheptanoic Acid in Natural Products and Secondary Metabolites

This compound is a non-proteinogenic amino acid, meaning it is not one of the 22 standard amino acids encoded in the genetic code for protein synthesis. wikipedia.org However, it and its analogues are found in various natural products, most notably as a key component of pepstatin. wikipedia.org

Pepstatin is a potent inhibitor of aspartyl proteases and is a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta. wikipedia.org The unusual amino acid, statine (B554654) ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), is a crucial part of its structure and is biosynthetically derived from L-leucine. nih.govnih.gov Pepstatin was first isolated from various species of Actinomyces and is known for its strong inhibition of pepsin. wikipedia.org

Biosynthesis of Natural Products Containing this compound (e.g., Pepstatin)

The biosynthesis of pepstatin, and specifically its statine moiety, has been a subject of significant research. nih.gov It is understood that the (3S, 4S)-4-amino-3-hydroxy-6-methylheptanoic acid component of pepstatin is derived from L-leucine and acetate (B1210297) or malonate. nih.gov

Recent studies have elucidated a unique biosynthetic pathway for statine. nih.gov This pathway involves a trans-acting and iterative process utilizing discrete nonribosomal peptide synthetase and polyketide synthase genes. A key enzyme in this process is PepI, an F420H2-dependent oxidoreductase, which catalyzes the tandem reduction of β-keto pepstatin intermediates to form the statine residues. nih.gov This post-assembly-line formation of statine is a departure from previously hypothesized mechanisms involving polyketide synthase ketoreductase domains. nih.gov

Relationship to Branched-Chain Amino Acid (BCAA) Metabolism and Homeostasis

This compound is structurally related to the branched-chain amino acids (BCAAs), which include leucine (B10760876), isoleucine, and valine. foundmyfitness.comkhanacademy.org These essential amino acids are crucial for protein synthesis and energy homeostasis. nih.govmdpi.com

Metabolic Pathways of Branched-Chain Alpha-Keto Acids and Related Analogues

The catabolism of BCAAs is a multi-step process that begins with a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). nih.govmdpi.comnih.gov This initial step converts the BCAAs into their corresponding branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine. mdpi.comnih.govfrontiersin.org This transamination primarily occurs in skeletal muscle due to the low levels of BCAT in the liver. nih.govmdpi.comnih.gov

The second and irreversible step is the oxidative decarboxylation of BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. nih.govfrontiersin.org This complex is a crucial regulatory point in BCAA catabolism. nih.govscience.gov The BCKDH complex is regulated by phosphorylation and dephosphorylation, with the phosphorylated state being inactive. jci.org The liver is a primary site for the oxidation of BCKAs that are released from other tissues like muscle. frontiersin.orgnih.gov

Table 1: Key Enzymes in BCAA Catabolism

| Enzyme | Function | Location |

| Branched-chain aminotransferase (BCAT) | Reversible transamination of BCAAs to BCKAs. nih.govmdpi.comnih.gov | Primarily in skeletal muscle. nih.govmdpi.comnih.gov |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex | Irreversible oxidative decarboxylation of BCKAs. nih.govfrontiersin.org | High activity in the liver. frontiersin.orgnih.gov |

| BCKDH kinase (BCKDK) | Inactivates the BCKDH complex by phosphorylation. jci.org | Liver and other tissues. jci.org |

| PPM1K | Activates the BCKDH complex by dephosphorylation. jci.org | Liver and other tissues. jci.org |

Signaling Pathways Modulated by Branched-Chain Amino Acids and Their Derivatives (e.g., mTOR pathway)

BCAAs, particularly leucine, are potent activators of the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. foundmyfitness.commdpi.comnih.govnih.govyoutube.com The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. foundmyfitness.com Leucine's activation of mTORC1 is a key mechanism for promoting muscle protein synthesis. mdpi.comnih.gov

The activation of mTORC1 by leucine leads to the phosphorylation of downstream targets, including the eukaryotic translation initiation factor 4E-binding protein 1 (eIF4EBP1). khanacademy.org Phosphorylation of eIF4EBP1 causes it to release the eukaryotic initiation factor 4E (eIF4E), which then initiates the translation of mRNA into protein. khanacademy.org Studies have shown that leucine has a higher affinity for activating mTORC1 in muscle tissue compared to fat or liver cells. foundmyfitness.comyoutube.com This preferential activation in muscle is significant for maintaining lean muscle mass, especially during periods of nutrient scarcity. foundmyfitness.comyoutube.com

The relationship between mTORC1 signaling and BCAA catabolism is complex. While increased leucine levels activate mTORC1, they also stimulate the BCAA catabolic pathway. nih.gov

Role of Non-Proteinogenic Amino Acids as Metabolic Intermediates or Biomarkers

Non-proteinogenic amino acids (NPAAs), like this compound, are amino acids that are not incorporated into proteins during translation. wikipedia.orgcultivatorphytolab.com There are over 140 naturally occurring NPAAs, and they serve a variety of important biological functions. wikipedia.org

NPAAs can act as:

Metabolic intermediates: Many NPAAs are involved in primary and secondary metabolic pathways. wikipedia.orgcultivatorphytolab.commdpi.com For instance, ornithine and citrulline are key intermediates in the urea (B33335) cycle, which is part of amino acid catabolism. wikipedia.orgbrainkart.com Homocysteine, another NPAA, is an intermediate in methionine metabolism. brainkart.comtaylorandfrancis.com

Signaling molecules: Some NPAAs function as neurotransmitters or signaling molecules in plants. cultivatorphytolab.com

Defense compounds: Plants can produce NPAAs as a defense mechanism against herbivores. cultivatorphytolab.combrainkart.com

The accumulation of certain amino acids and their derivatives, including BCKAs, has been associated with various metabolic conditions. jci.orgmdpi.com For example, elevated plasma levels of BCKAs are linked to nonalcoholic fatty liver disease (NAFLD) and insulin (B600854) resistance. nih.govjci.org This suggests that NPAAs and related metabolic intermediates could serve as potential biomarkers for diagnosing or monitoring certain diseases. jci.org

Applications of S 2 Amino 6 Methylheptanoic Acid in Peptide Chemistry and Drug Discovery

Incorporation of (S)-2-Amino-6-methylheptanoic Acid into Peptides and Proteins

The introduction of unnatural amino acids like this compound into peptides and proteins is a powerful strategy to create molecules with novel properties. This can be achieved through various innovative techniques that expand the chemical diversity of biological systems.

Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins in living cells. addgene.orgnih.gov This methodology involves repurposing a codon, typically a stop codon like the amber codon (UAG), to encode for an unnatural amino acid. addgene.org To achieve this, an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair are introduced into the cell. addgene.orgnih.gov The engineered aaRS specifically recognizes the unnatural amino acid and attaches it to the cognate tRNA, which then delivers the ncAA to the ribosome for incorporation into the growing polypeptide chain at the designated codon. addgene.orgnih.gov

This powerful tool enables the precise insertion of this compound at any desired position within a protein's sequence, providing a means to systematically probe structure-function relationships and introduce novel chemical functionalities. nih.govnih.gov The ability to introduce ncAAs with unique side chains can be used to create proteins with enhanced stability, altered catalytic activity, or novel binding properties for therapeutic and biotechnological applications. mdpi.com

Table 1: Key Components for Genetic Code Expansion

| Component | Function | Reference |

| Unnatural Amino Acid (ncAA) | The novel amino acid to be incorporated (e.g., this compound). | addgene.org |

| Orthogonal aaRS/tRNA Pair | An engineered enzyme and its transfer RNA that specifically recognize the ncAA and do not cross-react with endogenous amino acids or tRNAs. | addgene.orgnih.gov |

| Repurposed Codon | A codon, often a stop codon, that is reassigned to encode the ncAA. | addgene.org |

| Gene of Interest | The gene encoding the target protein, modified to contain the repurposed codon at the desired site of ncAA incorporation. | addgene.org |

Cell-free protein synthesis (CFPS) has emerged as a robust and versatile platform for the production of proteins containing unnatural amino acids. nih.govbiorxiv.org Unlike in vivo systems, CFPS reactions are conducted in vitro using cell extracts that contain all the necessary machinery for transcription and translation, but without the constraints of a living cell. nih.govbiorxiv.org This "open" system allows for direct control over the reaction environment, including the concentrations of amino acids, energy sources, and other components. biorxiv.orgnih.gov

The absence of a cell wall makes CFPS particularly advantageous for incorporating ncAAs, as it eliminates issues related to cellular uptake and toxicity of the unnatural amino acid. biorxiv.org By simply supplementing the CFPS reaction mixture with this compound and the corresponding orthogonal translation components, proteins containing this specific ncAA can be efficiently synthesized. nih.gov This approach has been successfully used to produce a wide range of proteins with diverse unnatural amino acids, demonstrating its potential for generating novel biomaterials and therapeutics. mdpi.comnih.gov Furthermore, CFPS systems derived from genomically recoded organisms lacking specific release factors can enhance the efficiency of multisite ncAA incorporation. nih.gov

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptide sequences. kennesaw.edubachem.com The process involves anchoring the C-terminal amino acid to an insoluble resin support, followed by sequential cycles of deprotection of the Nα-amino group and coupling of the next protected amino acid. bachem.comnih.gov This method's efficiency stems from the use of excess reagents to drive reactions to completion, with byproducts and excess reagents being easily removed by filtration and washing. nih.gov

The incorporation of this compound into a peptide sequence via SPPS follows the standard protocol, where the appropriately protected form of this unnatural amino acid is used as a building block. nih.govnih.gov The choice of protecting groups and coupling reagents is crucial for successful synthesis, especially when dealing with sterically hindered or unusual amino acids. peptide.comresearchgate.net SPPS is not only used for linear peptides but also serves as a foundational technique for the synthesis of more complex structures like cyclic peptides and peptidomimetics. nih.govresearchgate.net

Table 2: General Steps in Solid-Phase Peptide Synthesis (SPPS)

| Step | Description | Reference |

| Resin Swelling | The solid support is swelled in an appropriate solvent to make the reactive sites accessible. | kennesaw.edu |

| Deprotection | The temporary protecting group (e.g., Fmoc) on the N-terminus of the growing peptide chain is removed. | kennesaw.edubachem.com |

| Coupling | The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus. | kennesaw.edubachem.com |

| Washing | Excess reagents and byproducts are washed away from the resin-bound peptide. | nih.gov |

| Cleavage | Once the synthesis is complete, the peptide is cleaved from the resin support and side-chain protecting groups are removed. | kennesaw.edu |

Design and Synthesis of Peptidomimetics and Amino Acid Derivatives Featuring this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have been modified to overcome some of the limitations of native peptides, such as poor metabolic stability and low bioavailability. upc.edustanford.edu The incorporation of this compound into peptidomimetic designs can introduce unique structural features that influence their pharmacological properties.

Modifying the backbone and side chains of amino acids is a key strategy in the design of peptidomimetics. purdue.eduresearchgate.net These modifications can alter the conformational preferences of the peptide, enhance its resistance to enzymatic degradation, and improve its binding affinity to biological targets. nih.govresearchgate.net

Cyclization is a widely used strategy to improve the metabolic stability and conformational rigidity of peptides. nih.govnih.gov By constraining the peptide into a cyclic structure, its susceptibility to exopeptidases is eliminated, and its resistance to endopeptidases is often increased. nih.gov The reduced conformational flexibility can also lead to higher binding affinity and selectivity for the target receptor. nih.govnih.gov

This compound can be incorporated into cyclic peptide scaffolds using SPPS, followed by an on-resin or in-solution cyclization step. researchgate.net The presence of its non-natural side chain can influence the preferred conformation of the cyclic peptide, potentially leading to improved biological activity. The enhanced stability of cyclic peptides containing this compound makes them attractive candidates for the development of new therapeutic agents with improved pharmacokinetic profiles. nih.gov

Pharmacological and Biochemical Implications of this compound Derivatives

The non-proteinogenic amino acid, this compound, serves as a valuable scaffold in medicinal chemistry. Its unique structural features, including a chiral center and a branched, lipophilic side chain, make it an attractive building block for the synthesis of novel peptide and small molecule derivatives with potential therapeutic applications. These derivatives have been explored for their ability to interact with various biological targets, leading to the development of enzyme inhibitors, molecular probes, and tools for structure-activity relationship (SAR) studies.

Enzyme Inhibition Studies and Therapeutic Potential (e.g., Hypoglycemic, Anti-Obesity, Anticancer Agents)

Derivatives of this compound have shown promise as inhibitors of several key enzymes implicated in various diseases, highlighting their potential as hypoglycemic, anti-obesity, and anticancer agents.

Hypoglycemic Agents:

A significant area of investigation for amino acid derivatives is the development of inhibitors for dipeptidyl peptidase-4 (DPP-4). nih.govwikipedia.org DPP-4 is a serine exopeptidase that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels. nih.govwikiwand.com By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. nih.govwikipedia.org This mechanism forms the basis for the clinical use of DPP-4 inhibitors, also known as gliptins, in the management of type 2 diabetes mellitus. wikipedia.orgnih.gov

The general structure of many DPP-4 inhibitors includes an amino acid or a mimic that binds to the active site of the enzyme. The specificity and potency of these inhibitors are often dictated by the nature of the amino acid side chain. The branched, lipophilic side chain of this compound makes it a candidate for incorporation into DPP-4 inhibitor scaffolds. While specific derivatives of this compound as DPP-4 inhibitors are not extensively documented in publicly available literature, the principles of inhibitor design suggest its potential utility. The table below summarizes key characteristics of established DPP-4 inhibitors, providing a framework for the potential development of analogs from this compound.

| DPP-4 Inhibitor | Key Structural Features | Mechanism of Action |

| Sitagliptin | β-amino acid derivative | Competitive, reversible inhibition of DPP-4 |

| Vildagliptin | Cyanopyrrolidine derivative | Covalent, reversible inhibition of DPP-4 |

| Saxagliptin | Cyanopyrrolidine derivative | Covalent, reversible inhibition of DPP-4 |

| Linagliptin | Xanthine-based derivative | Competitive, reversible inhibition of DPP-4 |

Anti-Obesity Agents:

The development of peptide and peptidomimetic therapeutics is a growing area in anti-obesity research. nih.govnih.gov These agents often target pathways involved in appetite regulation and energy expenditure. nih.gov A common strategy to enhance the therapeutic potential of bioactive peptides is the incorporation of unnatural amino acids to increase their stability against enzymatic degradation and improve their pharmacokinetic profiles. nih.gov The inclusion of this compound into peptide sequences could offer such advantages due to its non-natural structure.

For instance, research has focused on peptides that can induce the "browning" of white adipose tissue, a process that increases energy expenditure. nih.gov Other approaches involve the design of peptidomimetics that target specific receptors in the brain to reduce appetite. nih.gov The lipophilic nature of the 6-methylheptyl side chain could enhance membrane permeability and interaction with hydrophobic pockets in target proteins.

Anticancer Agents:

The inhibition of aminopeptidases has emerged as a promising strategy in cancer therapy. nih.govnih.gov Aminopeptidases are a class of metalloenzymes that catalyze the removal of amino acids from the N-terminus of proteins and peptides. nih.gov They play a crucial role in protein turnover and are often overexpressed in tumor cells, contributing to their growth and survival. nih.govnih.gov

Inhibitors of aminopeptidases, such as bestatin (B1682670) and tosedostat, have demonstrated clinical and preclinical efficacy in various cancers. nih.gov These inhibitors often mimic the structure of natural amino acids to bind to the active site of the enzyme. Derivatives of this compound could be designed as aminopeptidase (B13392206) inhibitors. The branched side chain could influence the binding affinity and selectivity for different aminopeptidase isoforms. For example, mycophenolic acid (MPA), an immunosuppressant with anticancer activity, has been derivatized with amino acids to enhance its properties. mostwiedzy.plnih.gov This highlights a general strategy where amino acid derivatives can be used to target enzymes like inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial for cancer cell proliferation. mostwiedzy.plnih.gov

| Enzyme Target | Therapeutic Area | Potential Role of this compound Derivatives |

| Dipeptidyl Peptidase-4 (DPP-4) | Hypoglycemic | As a core component of DPP-4 inhibitors to enhance binding and pharmacokinetic properties. nih.govwikipedia.org |

| Various (e.g., GPCRs) | Anti-Obesity | Incorporation into peptides to increase stability and efficacy in regulating appetite and energy expenditure. nih.govnih.gov |

| Aminopeptidases | Anticancer | Design of inhibitors that target the active site of these enzymes, crucial for tumor growth. nih.govnih.gov |

| Inosine-5'-monophosphate dehydrogenase (IMPDH) | Anticancer | As part of a larger molecule to improve cell permeability and interaction with the enzyme's active site. mostwiedzy.plnih.gov |

Development of Molecular Probes and Research Tools

Molecular probes are essential tools in chemical biology for studying the function and localization of biomolecules. mdpi.com Fluorescently labeled amino acids and their derivatives are widely used to investigate enzyme activity, protein-protein interactions, and for cellular imaging. biorxiv.org

Derivatives of this compound can be functionalized with fluorophores, such as BODIPY, to create molecular probes. biorxiv.org These probes could be used to:

Monitor Enzyme Activity: By designing a probe that is a substrate for a specific enzyme, the enzymatic activity can be monitored by a change in fluorescence upon cleavage. For example, a peptide containing this compound and a fluorophore could be synthesized to probe the activity of specific proteases.

Label and Track Peptides: Incorporating a fluorescently tagged this compound into a peptide allows for the visualization of its uptake, distribution, and localization within cells or tissues.

Investigate Binding Interactions: Probes based on this amino acid can be used in fluorescence polarization or other binding assays to quantify the interaction of a peptide or small molecule with its target protein.

The synthesis of such probes typically involves coupling a reactive derivative of a fluorophore to the amino or carboxyl group of the amino acid. The unique structure of this compound could influence the photophysical properties of the attached fluorophore, potentially leading to probes with novel sensing capabilities.

Structure-Activity Relationship Studies of Derivatives for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development. By systematically modifying the structure of a lead compound and evaluating the impact on its biological activity, researchers can identify the key molecular features required for optimal potency and selectivity.

The non-proteinogenic nature of this compound makes it a valuable tool for SAR studies in peptide and peptidomimetic design. Replacing a natural amino acid in a biologically active peptide with this compound can provide insights into the importance of the side chain's size, shape, and lipophilicity for target binding and activity.

A notable example of SAR studies on a related compound is the work on arginase inhibitors based on 2-amino-6-boronohexanoic acid (ABH). nih.govresearchgate.net Researchers found that substitutions at the alpha-carbon of ABH significantly impacted its inhibitory potency against arginase I and II. nih.gov Specifically, the introduction of substituents with a tertiary amine linked via a two-carbon chain led to improved potency. nih.gov This enhancement was rationalized by X-ray crystallography, which revealed a water-mediated contact between the basic nitrogen of the substituent and an aspartate residue at the mouth of the enzyme's active site. nih.gov

These findings on ABH provide a strong rationale for conducting similar SAR studies on derivatives of this compound. By systematically modifying the structure, for instance, by introducing various substituents at the alpha-position or by altering the length and branching of the side chain, it would be possible to probe the binding pockets of various target enzymes and receptors.

The following table outlines potential modifications to this compound and the expected insights from SAR studies.

| Structural Modification | Rationale for SAR Studies | Potential Biological Target |

| Substitution at the α-carbon | To explore additional binding interactions within the active site, similar to studies on ABH. nih.gov | Arginase, Aminopeptidases |

| Alteration of side chain length | To optimize hydrophobic interactions and fit within the binding pocket. | Proteases, GPCRs |

| Introduction of polar groups | To introduce new hydrogen bonding or ionic interactions. | Kinases, Transferases |

| Cyclization of the backbone | To constrain the conformation and improve receptor selectivity and metabolic stability. | GPCRs, Ion channels |

Future Perspectives in the Research of S 2 Amino 6 Methylheptanoic Acid

Emerging Synthetic Methodologies for Non-Canonical Amino Acids

The creation of enantiomerically pure non-canonical amino acids (ncAAs) like (S)-2-Amino-6-methylheptanoic acid is a fundamental challenge for their application in research and development. While classical methods such as the Strecker and Gabriel syntheses can produce racemic amino acids, modern research focuses on asymmetric approaches that yield specific stereoisomers with high purity. wiley.comlibretexts.orgyoutube.com

Emerging strategies are increasingly reliant on catalytic asymmetric synthesis, which offers high efficiency and stereocontrol. wiley.comnih.gov These methods include the use of chiral catalysts based on earth-abundant metals like nickel, which can facilitate cross-coupling reactions to build the desired amino acid structure under mild conditions. nih.gov Another powerful approach is biocatalysis, employing enzymes to perform key stereoselective transformations. For instance, enzyme-catalyzed ester cleavage of a prochiral substrate has been used as the key step in the multi-gram synthesis of other nonproteinogenic amino acids with high enantiomeric purity. acs.orgacs.org Similarly, one-pot, two-enzyme procedures involving hydrolysis and reductive amination have been successfully applied to the synthesis of isotopically labelled L-leucine, a strategy directly adaptable for producing analogues like L-homoleucine. rsc.org

These advanced methodologies are critical for overcoming the limitations of older techniques, which often require stoichiometric amounts of a chiral auxiliary and multiple complex steps. thieme-connect.com The development of robust and scalable asymmetric syntheses is essential for making this compound and other ncAAs readily available for broader applications. wiley.com

Table 1: Comparison of Synthetic Methodologies for Non-Canonical Amino Acids

| Method | Principle | Advantages | Disadvantages |

| Classical Syntheses (e.g., Strecker, Gabriel) | Stepwise chemical construction from simple precursors like aldehydes and ammonia. libretexts.orgyoutube.com | Well-established, versatile for various side chains. | Produces racemic mixtures, requiring subsequent resolution steps. libretexts.org |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (metal complex or organocatalyst) to guide the stereochemical outcome of a reaction. nih.gov | High enantioselectivity, catalytic nature reduces waste, mild reaction conditions. nih.gov | Catalyst development can be complex and expensive. |

| Enzymatic/Biocatalytic Synthesis | Employs purified enzymes or whole-cell systems to perform stereospecific reactions. acs.orgrsc.org | Extremely high stereoselectivity, operates in environmentally benign aqueous conditions. | Enzymes may have limited substrate scope or stability. |

| Auxiliary-Based Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct a stereoselective reaction. | Reliable and predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary; stoichiometric use of the chiral agent. |

Advances in Genetic Engineering for Unnatural Amino Acid Incorporation

Genetic code expansion (GCE) technology offers a powerful future perspective for the site-specific incorporation of this compound into proteins in vivo. ucsf.edunih.gov This technique allows researchers to move beyond the 20 canonical amino acids, enabling the production of proteins with novel chemical and biological properties. nih.gov The successful incorporation of an ncAA requires re-engineering key components of the cell's translational machinery. addgene.org

The core of this technology is an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. ucsf.edu This pair must function independently of the host cell's endogenous synthetases and tRNAs to ensure that the ncAA is exclusively incorporated at a specific, predetermined site. ucsf.edugoogle.com Typically, a stop codon, such as the UAG amber codon, is repurposed to encode the ncAA. addgene.org An orthogonal tRNA with an anticodon that recognizes UAG is introduced, along with an orthogonal aaRS that has been engineered to specifically charge this tRNA with the desired ncAA, such as L-homoleucine. ucsf.edunih.gov

Future advancements are focused on several key areas:

Discovery of New Orthogonal Pairs: Computational and high-throughput screening methods, such as the tRNA Extension (tREX) approach, are accelerating the discovery of new orthogonal tRNA and aaRS pairs from diverse organisms. nih.gov This expands the toolkit for GCE and improves the efficiency of ncAA incorporation.

Engineering Synthetase Specificity: To incorporate L-homoleucine, a synthetase (often derived from the tyrosyl- or pyrrolysyl-tRNA synthetase families) must be mutated to accommodate its unique side chain. nih.gov Directed evolution and fluorescence-based cell sorting techniques are being refined to rapidly select for mutant aaRS variants with high activity and specificity for a target ncAA. nih.gov

Expanding the Genetic Code: To move beyond single ncAA incorporation, researchers are developing systems that use quadruplet codons instead of triplet stop codons. biorxiv.orgnih.gov This allows for the simultaneous incorporation of multiple, distinct ncAAs into a single protein, opening the door to creating highly modified biopolymers and therapeutics. biorxiv.orgnih.gov

Table 2: Key Components for Genetic Incorporation of this compound

| Component | Function | Future Development Focus |

| Non-Canonical Amino Acid (ncAA) | Provides novel chemical functionality (e.g., L-homoleucine). | Synthesis of a wider variety of ncAAs with diverse properties. |

| Unique Codon | A codon (e.g., UAG stop codon or a quadruplet codon) reassigned to encode the ncAA. addgene.orgnih.gov | Development of multiple "blank" codons to allow for simultaneous incorporation of different ncAAs. biorxiv.org |

| Orthogonal tRNA | Recognizes the unique codon via its anticodon but is not recognized by endogenous synthetases. ucsf.edu | Engineering tRNAs for improved decoding efficiency of quadruplet and other non-standard codons. nih.gov |

| Orthogonal Aminoacyl-tRNA Synthetase (aaRS) | Specifically attaches the ncAA to the orthogonal tRNA. ucsf.edu | High-throughput evolution of aaRS variants for an expanded range of ncAAs and improved catalytic efficiency. nih.govnih.gov |

| Host Organism | The cellular environment (e.g., E. coli, yeast, mammalian cells) where protein synthesis occurs. ucsf.eduspringernature.com | Engineering host genomes to remove competing factors (e.g., release factors) to enhance ncAA incorporation efficiency. nih.gov |

Novel Therapeutic Applications and Drug Design Strategies

The incorporation of ncAAs like this compound is a promising strategy in modern drug design, particularly for therapeutic peptides. chemimpex.com Peptides often suffer from poor metabolic stability and rapid clearance in the body. Replacing a canonical amino acid, such as L-leucine, with its homologue L-homoleucine can profoundly alter a peptide's properties to overcome these limitations. wikipedia.orgnih.gov

The addition of a single methylene (B1212753) group in the side chain of L-homoleucine compared to L-leucine can lead to several therapeutic advantages:

Enhanced Proteolytic Stability: The altered side chain can disrupt recognition by proteases, the enzymes that degrade peptides, thereby increasing the drug's half-life in vivo. wikipedia.org

Improved Pharmacokinetic Profile: Changes in lipophilicity and conformation can affect how the peptide interacts with biological membranes and receptors, potentially improving its absorption, distribution, and efficacy. nih.gov

Fine-Tuning of Biological Activity: The subtle structural change can modulate the binding affinity and selectivity of a peptide for its target receptor, allowing for the optimization of its therapeutic effect.

L-homoleucine's structural similarity to L-leucine also makes it a valuable tool in neuroscience research and for developing therapeutics targeting metabolic disorders. chemimpex.comnih.gov As a building block, it enables the creation of novel peptides with enhanced biological activities, making it a pivotal component in drug discovery pipelines. chemimpex.com

Table 3: Drug Design Strategies Involving Non-Canonical Amino Acids

| Strategy | Description | Potential Advantage for L-Homoleucine Peptides |

| Side Chain Homologation | Extending the alkyl side chain of a canonical amino acid (e.g., Leucine (B10760876) to Homoleucine). | Increased hydrophobicity, potential for stronger receptor binding through enhanced van der Waals interactions. |

| Conformational Constraint | Introducing ncAAs that restrict the peptide's flexibility to favor the bioactive conformation. | Increased receptor affinity and specificity; improved metabolic stability. |

| Metabolic Stabilization | Replacing protease-sensitive residues with ncAAs that are not recognized by degradative enzymes. wikipedia.org | Longer therapeutic half-life and reduced dosing frequency. |

| Bioorthogonal Handles | Incorporating ncAAs with chemically unique groups (e.g., azides, alkynes) for site-specific drug conjugation. springernature.com | Enables the creation of antibody-drug conjugates or PEGylated peptides with improved properties. |

Development of High-Throughput Analytical Platforms for Unusual Amino Acids

As the use of this compound and other ncAAs expands, the demand for rapid and sensitive analytical methods for their detection and quantification grows. Traditional amino acid analysis is often time-consuming, but modern platforms are leveraging advanced technologies to achieve high-throughput capabilities. researchgate.net

Mass spectrometry (MS), coupled with separation techniques like liquid chromatography (LC) and capillary electrophoresis (CE), is at the forefront of modern amino acid analysis. creative-proteomics.com These methods offer superior sensitivity and selectivity compared to older techniques based on UV or fluorescence detection. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used platform for amino acid analysis. creative-proteomics.commdpi.com Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce chromatographic run times to as little as 10-20 minutes per sample. researchgate.netmdpi.com High-resolution mass spectrometers allow for the accurate mass measurement of L-homoleucine, distinguishing it from other compounds and reducing interferences from complex biological matrices. mdpi.com

Tandem Mass Spectrometry (MS/MS): For peptides and proteins containing L-homoleucine, MS/MS is indispensable for sequence confirmation. nih.govwikipedia.org This technique involves isolating the modified peptide ion, fragmenting it, and analyzing the resulting fragment ions to pinpoint the exact location of the ncAA within the sequence. wikipedia.org

Derivatization Strategies: Although MS can detect underivatized amino acids, derivatization is still employed in some high-throughput workflows. shimadzu.com.tw Attaching a chemical tag to the amino group can improve chromatographic separation and enhance ionization efficiency for MS detection, though it adds a sample preparation step. creative-proteomics.comshimadzu.com.tw

Future developments are aimed at further increasing speed and accessibility. This includes the integration of automated sample preparation pipelines with advanced MS systems and the development of novel data analysis software to rapidly process the large datasets generated in high-throughput screening and proteomics studies. researchgate.netnih.gov These platforms are essential for quality control in ncAA synthesis, monitoring incorporation efficiency in GCE experiments, and supporting the discovery of new bioactive peptides.

Table 4: Comparison of High-Throughput Analytical Platforms for Amino Acid Analysis

| Platform | Principle | Throughput | Sensitivity | Key Application for ncAAs |

| UHPLC-MS | Fast chromatographic separation followed by mass-based detection. researchgate.netmdpi.com | High (10-20 min/sample) | High (sub-µM) | Quantification of free L-homoleucine in biological samples and hydrolysis products. |

| GC-MS | Separation of volatile amino acid derivatives by gas chromatography, followed by MS detection. creative-proteomics.com | Moderate | High | Analysis of specific ncAAs in complex mixtures, often requiring derivatization. |

| CE-MS | Separation based on electrophoretic mobility in a capillary, coupled to MS detection. creative-proteomics.com | High | Very High | Analysis of minute sample volumes with high resolution, suitable for rare samples. |

| Automated Edman-ESI-MS | Sequential degradation of a peptide followed by ESI-MS detection of the resulting PTH-amino acid. nih.gov | Low | Moderate | Direct identification of unusual amino acids during peptide sequencing. |

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (S)-2-Amino-6-methylheptanoic acid, and how do they differ in yield and complexity?

- Methodological Answer : The synthesis of this compound typically involves enantioselective routes such as asymmetric hydrogenation of α,β-unsaturated ketones or enzymatic resolution of racemic mixtures. For example, catalytic hydrogenation using chiral ligands (e.g., BINAP-Ru complexes) can achieve high enantiomeric excess (ee >95%) . Alternative methods include Strecker synthesis with chiral auxiliaries or solid-phase peptide synthesis (SPPS) for peptide incorporation . Yields vary depending on the method: enzymatic resolution may yield 60–80% with moderate ee, while asymmetric catalysis often exceeds 90% yield. Researchers should prioritize catalyst availability and scalability when selecting a method.

Q. How can enantiomeric purity be reliably determined for this compound?

- Methodological Answer : Enantiomeric purity is best assessed via chiral HPLC using columns like Chirobiotic T or Crownpak CR-I, which separate enantiomers based on stereospecific interactions. Nuclear Magnetic Resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) can also differentiate enantiomers via distinct splitting patterns . For high-throughput analysis, circular dichroism (CD) spectroscopy provides rapid confirmation of optical activity. Calibration with pure enantiomeric standards is critical for quantification.

Q. What are the key structural analogs of this compound, and how do their biological activities compare?

- Methodological Answer : Structural analogs differ in chain length, branching, and stereochemistry, impacting biological activity. For example:

- Comparative studies require in vitro assays (e.g., enzyme inhibition, receptor binding) under standardized conditions to isolate structural effects .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during solid-phase synthesis of this compound-containing peptides?

- Methodological Answer : Racemization occurs via base-induced epimerization during coupling steps. To mitigate:

- Use mild coupling reagents (e.g., HATU instead of HOBt/DIC) and low temperatures (0–4°C).

- Employ bulky bases like collidine rather than DIEA to reduce α-proton abstraction .

- Monitor racemization via LC-MS or Marfey’s reagent derivatization post-cleavage.

- Computational modeling (e.g., DFT studies) can predict susceptibility of specific residues to racemization, guiding protective group strategies .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions (e.g., pH, ionic strength) or impurities. Systematic approaches include:

- Meta-analysis : Pool data from peer-reviewed studies, adjusting for covariates like solvent choice or cell line variability .

- Replication studies : Reproduce conflicting experiments with rigorous controls (e.g., enantiopure standards, identical buffer systems) .

- Orthogonal assays : Validate activity using unrelated methods (e.g., SPR for binding affinity vs. functional cAMP assays) .

Q. How can computational modeling predict the metabolic stability of this compound in vivo?

- Methodological Answer : Use molecular dynamics (MD) simulations to assess interactions with metabolic enzymes (e.g., cytochrome P450). Key steps:

Docking studies : Predict binding affinities to CYP3A4 or esterases using AutoDock Vina.

QM/MM calculations : Evaluate transition states for hydrolysis or oxidation pathways.

In silico ADME tools : Software like Schrödinger’s QikProp estimates bioavailability and clearance rates .

- Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Methodological Notes

- Data Contradiction Analysis : Cross-reference experimental protocols (e.g., reagent purity in synthesis, cell viability thresholds in bioassays) to isolate variables. Use funnel plots to detect publication bias in meta-analyses .

- Stereochemical Validation : Always confirm configuration via X-ray crystallography or vibrational optical activity (VOA) spectroscopy for novel derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.